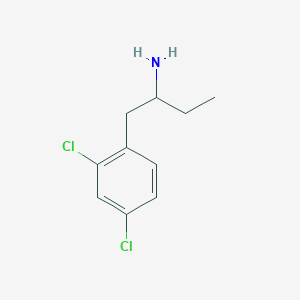
1-(2,4-Dichlorophenyl)butan-2-amine
説明
1-(2,4-Dichlorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.13 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 . This method has excellent functional group compatibility .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 . The InChI key is MXSWGTIGKBARQA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 218.13 and a molecular formula of C10H13Cl2N .科学的研究の応用
Environmental Impact and Analytical Methods
The assessment of organochlorine compounds, including chlorophenols, highlights their moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment being variable depending on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols have been identified for their strong organoleptic effects, suggesting their significant impact on water quality and aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Research on 2,4-D herbicide, a chlorophenoxy compound, emphasizes its widespread use in agriculture and the resulting environmental exposure. Studies have advanced rapidly in toxicology and mutagenicity, indicating a need for future research focused on molecular biology and the assessment of exposure in human or other vertebrate bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Biomedical Applications
The development of adhesive materials inspired by mussel adhesive proteins, particularly focusing on catechol-conjugated chitosan, shows promise for biomedical applications. The conjugation of catechol onto chitosan enhances its solubility and mimics the wet-resistant adhesion of mussels, indicating potential uses in wound healing, tissue sealants, and hemostatic materials (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Chitosan, due to its unique properties including the presence of primary amino groups, has been explored for the removal of particulate and dissolved contaminants, highlighting its application in environmental remediation and potentially in medical devices for adsorbing harmful substances from biological systems (E. Guibal, Maurice Van Vooren, B. Dempsey, & J. Roussy, 2006).
作用機序
Target of Action
The primary target of 1-(2,4-Dichlorophenyl)butan-2-amine is proteins involved in the evolutionary cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor . It forms hydrogen interactions that establish a stable complex with the target .
Biochemical Pathways
Its interaction with the cyp51 receptor suggests it may influence the sterol biosynthesis pathway, as cyp51 plays a crucial role in this process .
Pharmacokinetics
Predictive pharmacokinetics by mpo-based admet suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
In vitro tests showed that this compound has a significant inhibitory effect on the proliferation of Trypanosoma cruzi . The compound showed stable pharmacodynamics against the CYP51 target, but can form reactive metabolites from N-conjugation and C=C epoxidation .
生化学分析
Biochemical Properties
1-(2,4-Dichlorophenyl)butan-2-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds . Additionally, this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurotransmission. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGTIGKBARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


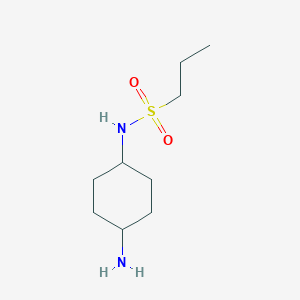
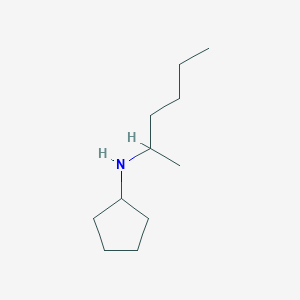
amine](/img/structure/B1461258.png)
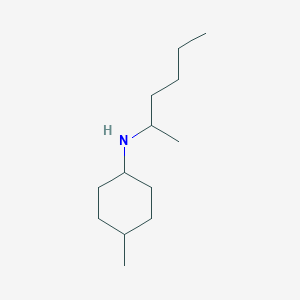


![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)
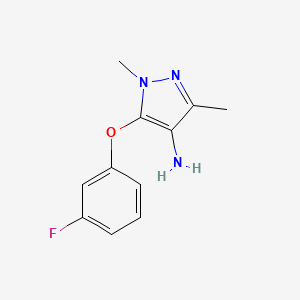
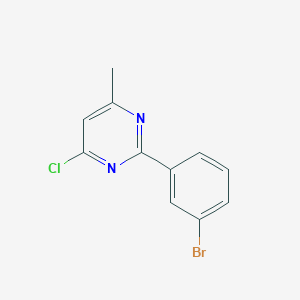
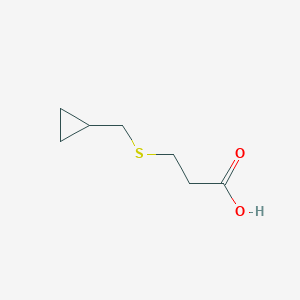
![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
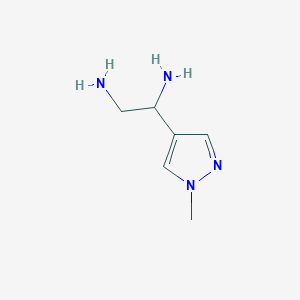
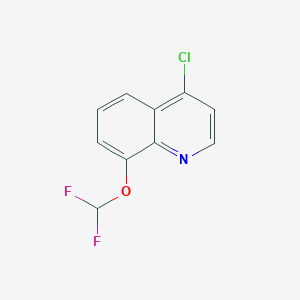
![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)
